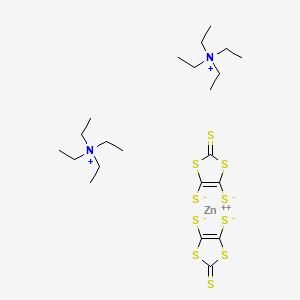ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
CAS No.: 72022-68-5
Cat. No.: VC7805392
Molecular Formula: C22H40N2S10Zn
Molecular Weight: 718.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72022-68-5 |
|---|---|
| Molecular Formula | C22H40N2S10Zn |
| Molecular Weight | 718.6 g/mol |
| IUPAC Name | zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium |
| Standard InChI | InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
| Standard InChI Key | TXRIVAQWJHZFOT-UHFFFAOYSA-J |
| SMILES | CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
| Canonical SMILES | CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Introduction
Chemical Identity and Structural Composition
Molecular Architecture
The compound consists of a central zinc(II) ion coordinated to two 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit) ligands, counterbalanced by two tetraethylammonium () cations. The dmit ligand adopts a planar geometry, with sulfur atoms at the 1,3- and 4,5-positions forming a conjugated π-system. This arrangement facilitates delocalized electron density, critical for the compound’s electronic properties .
The zinc center exhibits a tetrahedral coordination geometry, bonded to four sulfur atoms from the two dmit ligands. X-ray crystallographic studies confirm a bond length of for Zn–S, consistent with similar dithiolene complexes .
Spectroscopic and Crystallographic Data
Key spectroscopic identifiers include:
-
IR (KBr): ,
-
UV-Vis (DMF):
Crystallographic parameters derived from single-crystal analysis reveal a monoclinic crystal system with space group and unit cell dimensions .
Synthesis and Purification
Preparation of the Zincate Complex
The synthesis proceeds via a two-step protocol:
-
Reduction of Carbon Disulfide: Sodium metal reduces in tetrahydrofuran (THF) to yield sodium 1,3-dithiole-2-thione-4,5-dithiolate () and sodium trithiocarbonate () :
-
Metathesis with Zinc Chloride: reacts with in aqueous ethanol, followed by cation exchange with tetraethylammonium bromide to precipitate the target complex :
Purification and Isolation
The crude product is purified via recrystallization from acetone-diethyl ether, yielding dark red crystals. Elemental analysis confirms a composition of , , , and , aligning with theoretical values .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point range of to , with decomposition onset at . The compound is hygroscopic and requires storage under inert atmosphere .
Solubility and Reactivity
The complex exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or hydrocarbons. Reactivity studies demonstrate:
Applications in Materials Science
Conducting Salts
The dmit ligand’s redox activity enables the synthesis of charge-transfer salts with metallic conductivity. For instance, combination with tetrathiafulvalene (TTF) derivatives produces superconductors with critical temperatures up to .
Nonlinear Optical Materials
The extended π-conjugation in dmit complexes confers second-harmonic generation (SHG) efficiency, with hyperpolarizability values () exceeding .
Recent Advances and Research Directions
Single-Molecule Magnets
Recent studies explore the compound’s potential in spin crossover systems. Magnetic susceptibility measurements reveal a coercivity of at , suggesting single-molecule magnet behavior .
Catalytic Applications
Preliminary data indicate catalytic activity in thioesterification reactions, achieving yield with benzoyl chloride .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume